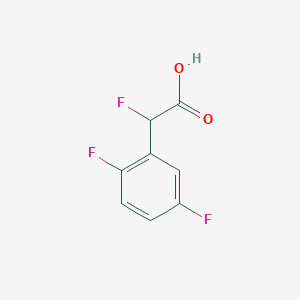
2-(2,5-Difluorophenyl)-2-fluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Difluorophenyl)-2-fluoroacetic acid is an organic compound with the molecular formula C8H5F3O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions, and an additional fluorine atom is attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)-2-fluoroacetic acid typically involves the fluorination of phenylacetic acid derivatives. One common method is the direct fluorination of 2,5-difluorophenylacetic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like acetonitrile at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step processes starting from readily available raw materials. The process includes the synthesis of 2,5-difluorophenylacetic acid followed by selective fluorination. The reaction conditions are optimized to achieve high yields and purity, often involving the use of continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenyl)-2-fluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of difluorobenzoic acids or difluoroketones.
Reduction: Formation of difluorophenylethanol or difluorophenylethane.
Substitution: Formation of methoxy-substituted phenylacetic acids or tert-butoxy-substituted derivatives.
Scientific Research Applications
2-(2,5-Difluorophenyl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to the inhibition of enzyme activity or modulation of receptor functions, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorophenylacetic acid: Lacks the additional fluorine atom on the acetic acid moiety, resulting in different chemical and biological properties.
2-Fluorophenylacetic acid: Contains only one fluorine atom on the phenyl ring, leading to reduced reactivity and different applications.
3,5-Difluorophenylacetic acid: The fluorine atoms are positioned differently on the phenyl ring, affecting the compound’s overall reactivity and interactions.
Uniqueness
2-(2,5-Difluorophenyl)-2-fluoroacetic acid is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical properties such as increased electronegativity and steric effects. These properties make it a valuable compound for various applications, particularly in the synthesis of fluorinated pharmaceuticals and materials with enhanced performance characteristics.
Properties
Molecular Formula |
C8H5F3O2 |
|---|---|
Molecular Weight |
190.12 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C8H5F3O2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,(H,12,13) |
InChI Key |
LDYRFTYLCIHXHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine](/img/structure/B13287628.png)
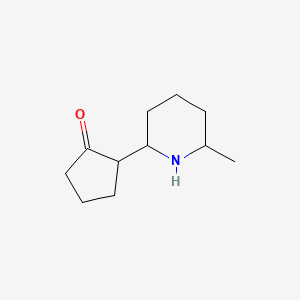

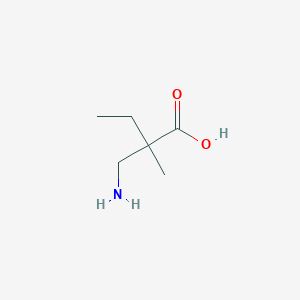
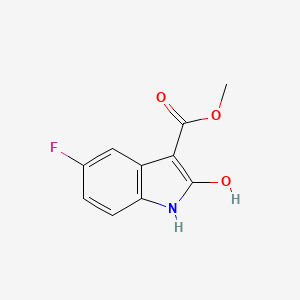
amine](/img/structure/B13287660.png)

![4-Bromo-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole](/img/structure/B13287664.png)
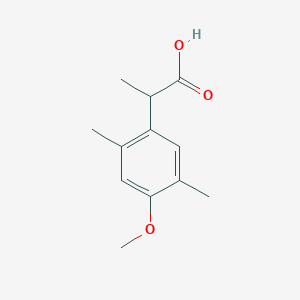
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylcyclopentan-1-amine](/img/structure/B13287677.png)
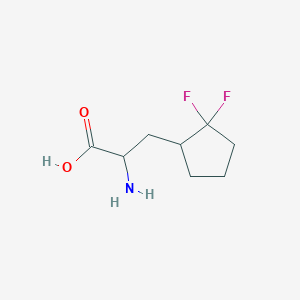
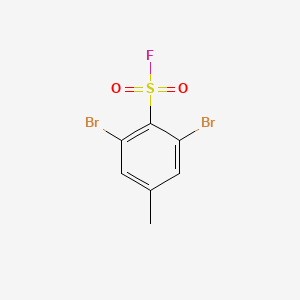
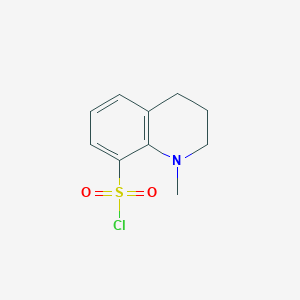
![2-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13287709.png)
